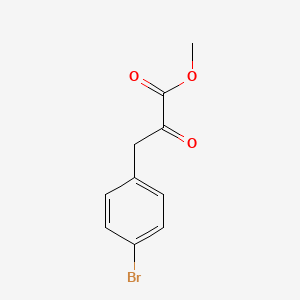

Methyl 3-(4-bromophenyl)-2-oxopropanoate

Description

Methyl 3-(4-bromophenyl)-2-oxopropanoate (C₁₀H₉BrO₃, MW 257.08) is a brominated aromatic α-keto ester. It serves as a key intermediate in organic synthesis, particularly for constructing hydroxy γ-lactone derivatives and substituted furanones . The compound is synthesized via acid-catalyzed hydrolysis of 2-acetamido-3-(4-bromophenyl)propanoic acid in ethanol, followed by reaction with aldehydes (e.g., 3-hydroxybenzaldehyde) under basic conditions to yield substituted furan-2(5H)-ones .

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

methyl 3-(4-bromophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

QYHYZBVVTICYBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-(2-Bromophenyl)-2-[(4-Phenylbutyl-2-Amino)Methylene]-3-Oxopropanoate

- Structure: This compound (C₂₂H₂₄BrNO₃, MW 430.34) features a 2-bromophenyl group and an amino-methylene substituent at the α-position .

- Synthesis : Prepared via multi-step alkylation and condensation reactions, differing from the straightforward acid-catalyzed route of the target compound .

- Key Differences: Substituent Position: Bromine at the ortho position (vs. para in the target compound) alters steric and electronic properties.

Methyl 3-(3-Chloro-2-Nitrophenyl)-2-Oxopropanoate

- Structure: Contains a 3-chloro-2-nitrophenyl group (C₁₀H₈ClNO₅, MW 257.63) .

- Synthesis: Produced via tautomerization of hydroxyprop-2-enoate derivatives under acidic or thermal conditions .

- Applications : Intermediate in synthesizing substituted N-heterocycles, leveraging the electron-withdrawing nitro group for cyclization reactions .

- Key Differences :

Methyl 2-Oxopropanoate (Methyl Pyruvate)

Methyl 3-(4-Chloro-2-Methylphenyl)-2-Oxopropanoate

- Structure : Features a 4-chloro-2-methylphenyl group (C₁₁H₁₁ClO₃, MW 226.65) .

- Commercial Availability : Supplied by multiple vendors, unlike the target compound, which is typically synthesized in situ .

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the α-keto position, whereas bulky substituents (e.g., methyl) hinder reactivity .

- Synthetic Utility : Brominated derivatives (para-substituted) are preferred for constructing fused heterocycles due to optimal electronic and steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.